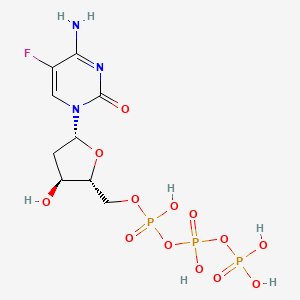
5-fluoro-dCTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2′-deoxycytidine 5′-triphosphate (5-fluoro-dCTP, CAS 79671-09-3) is a fluorinated pyrimidine deoxyribonucleotide triphosphate (dNTP) analog. Structurally, it incorporates a fluorine atom at the 5-position of the cytosine base (Fig. 1), a modification that enhances its utility in molecular biology and synthetic genetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2′-deoxycytidine 5′-triphosphate typically involves the fluorination of 2′-deoxycytidine followed by phosphorylation to form the triphosphate. The fluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions . The phosphorylated intermediate is then converted to the triphosphate form using phosphorylation reagents like phosphorus oxychloride (POCl3) or other suitable phosphorylating agents .
Industrial Production Methods
Industrial production of 5-fluoro-2′-deoxycytidine 5′-triphosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple purification steps, such as chromatography, to isolate the desired product from reaction by-products and impurities . The final product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2′-deoxycytidine 5′-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the nucleotide can participate in nucleophilic substitution reactions, leading to the formation of different fluorinated derivatives.
Polymerase-Catalyzed Reactions: It can be incorporated into DNA sequences by DNA polymerases during primer extension reactions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor, and other fluorinating reagents are commonly used for the fluorination step.
Phosphorylating Agents: Phosphorus oxychloride (POCl3) and other phosphorylating reagents are used to convert the intermediate to the triphosphate form.
Major Products Formed
The major product formed from these reactions is 5-fluoro-2′-deoxycytidine 5′-triphosphate itself, which can be further utilized in various biochemical assays and research applications .
Scientific Research Applications
5-Fluoro-2′-deoxycytidine 5′-triphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-2′-deoxycytidine 5′-triphosphate involves its incorporation into DNA sequences during DNA synthesis. Once incorporated, the fluorine atom disrupts normal base pairing and DNA replication processes, leading to DNA damage and cell death . This property makes it a valuable tool in cancer research, where it is used to study the effects of DNA damage on cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparison with Other Modified dCTP Derivatives
In a systematic evaluation of dCTP analogs, three modified dCTP derivatives were tested for toxicity and mutagenicity in E. coli. Results showed:
| Compound | Toxicity | Mutagenicity | Primary Use |
|---|---|---|---|
| 5-Fluoro-dCTP | Low | None | DNA synthesis, PEX reactions |
| Other dCTP derivatives | High | None | Not specified (limited utility) |
Key Findings :
- All dCTP derivatives exhibited strong toxicity in vivo, except this compound, which showed the lowest toxicity .
- None of the dCTP derivatives displayed mutagenic effects, but this compound emerged as the optimal candidate for replacing natural dCTP in DNA synthesis due to its favorable safety profile .
Comparison with Modified dGTP Analogs
The study also evaluated dGTP derivatives, highlighting cross-category differences:
| Compound | Toxicity | Mutagenicity | Utility |
|---|---|---|---|
| 7-Deaza-dGTP | High | 15–20× higher than control | DNA synthesis with mutagenic risk |
| 7-Fluoro-7-deaza-dGTP | Moderate | Comparable to spontaneous rate | DNA synthesis with lower risk |
Key Findings :
- 7-Deaza-dGTP demonstrated significant mutagenicity, limiting its utility in precision applications.
- 7-Fluoro-7-deaza-dGTP showed reduced mutagenicity, making it a viable partner for this compound in synthetic DNA systems .
Comparison with Fluorinated Cytidine Derivatives
5-Fluorocytidine (CAS 2341-22-2), a related fluorinated cytidine analog, differs mechanistically:
| Compound | Function | Application |
|---|---|---|
| This compound | Substrate for DNA polymerases | DNA synthesis, sequence engineering |
| 5-Fluorocytidine | Inhibits 45S rRNA precursor maturation | Antiviral/antimetabolite therapies |
Key Findings :
- 5-Fluorocytidine targets RNA metabolism, unlike this compound, which is DNA-specific .
Properties
Molecular Formula |
C9H15FN3O13P3 |
|---|---|
Molecular Weight |
485.15 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15FN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
YXBCZHAEVSTXFP-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















